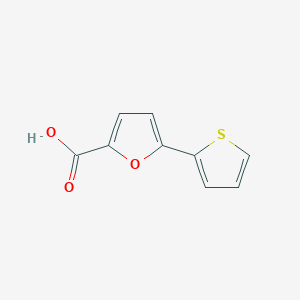

5-(Thiophen-2-yl)furan-2-carboxylic acid

Description

Significance of Furan (B31954) and Thiophene (B33073) Heterocycles as Core Scaffolds in Organic and Medicinal Chemistry

Furan and thiophene are five-membered aromatic heterocycles containing an oxygen and a sulfur atom, respectively. slideshare.net These rings are not merely academic curiosities; they are foundational scaffolds in the fields of organic and medicinal chemistry. researchgate.netpharmatutor.org Their prevalence is due to a combination of factors, including their stability, the ease with which they can be functionalized, and their versatile pharmacophoric properties. researchgate.netnih.gov

In medicinal chemistry, the inclusion of a furan or thiophene nucleus is a well-established strategy in the design of new therapeutic agents. researchgate.net These moieties are present in a wide array of approved drugs with diverse biological activities, including anti-inflammatory, antimicrobial, antiviral, anticancer, and anticonvulsant properties. researchgate.netnih.govresearchgate.net For example, furan rings are found in drugs like ranitidine (B14927) (an anti-ulcer agent) and furosemide (B1674285) (a diuretic), while thiophene is a key component of the antiplatelet drug clopidogrel (B1663587) and the antipsychotic olanzapine. slideshare.netnih.gov The heteroatoms in these rings—oxygen in furan and sulfur in thiophene—can significantly alter a molecule's physicochemical properties, such as solubility and its ability to interact with biological receptors. nih.gov

Beyond pharmaceuticals, these heterocycles are vital building blocks in organic synthesis and materials science. researchgate.net Thiophene derivatives, for instance, are extensively used as organic semiconductors, in organic light-emitting diodes (OLEDs), and in organic field-effect transistors (OFETs). nih.govresearchgate.net

Structural Design and Electronic Characteristics of 5-(Thiophen-2-yl)furan-2-carboxylic acid, Emphasizing its Conjugated System

The structure of this compound, with the molecular formula C9H6O3S, is defined by a furan ring and a thiophene ring linked directly at their respective 2- and 5-positions. nih.gov A carboxylic acid group is attached to the 2-position of the furan ring.

| Property | Value |

|---|---|

| Molecular Formula | C9H6O3S |

| Molecular Weight | 194.21 g/mol |

| SMILES | C1=CSC(=C1)C2=CC=C(O2)C(=O)O |

| InChIKey | SEMSHKUODWSZFI-UHFFFAOYSA-N |

A key feature of this molecule is its π-conjugated system, which extends across both heterocyclic rings. This conjugation arises from the overlapping p-orbitals of the carbon, oxygen, and sulfur atoms within the planar rings. pharmaguideline.com Such extended conjugation is characteristic of materials used in organic electronics. nih.gov

The electronic properties of this system are influenced by the distinct characteristics of furan and thiophene. Thiophene is generally considered more aromatic than furan, a difference attributed to the lower electronegativity and greater polarizability of the sulfur atom compared to oxygen. chemrxiv.org This difference in heteroatoms allows for the fine-tuning of electronic properties like the HOMO/LUMO energy levels and the band gap in conjugated materials. researchgate.net The linkage of these two different rings creates a donor-acceptor type structure, which is a common design principle for functional organic materials.

Overview of Current Research Trajectories and Potential Academic Applications for the Compound

Current research involving structures similar to this compound primarily explores their potential in two major areas: materials science and medicinal chemistry.

In materials science, the focus is on developing novel π-conjugated systems for organic electronics. researchgate.netrsc.org The combination of electron-rich thiophene with furan can lead to materials with desirable charge transport properties and specific optical characteristics. researchgate.net Molecules built from furan and thiophene units are investigated as organic semiconductors for applications like thin-film transistors and photovoltaic cells. nih.gov The carboxylic acid group provides a convenient "handle" for further chemical modification, allowing the molecule to be incorporated into larger polymers or attached to surfaces. beilstein-journals.org

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-ylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3S/c10-9(11)7-4-3-6(12-7)8-2-1-5-13-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMSHKUODWSZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886505-79-9 | |

| Record name | 5-(thiophen-2-yl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Thiophen 2 Yl Furan 2 Carboxylic Acid and Its Analogs

Advanced Catalytic Approaches in Heterocyclic Carboxylic Acid Synthesis

Modern organic synthesis increasingly relies on catalytic methods that offer high efficiency, selectivity, and atom economy. The direct functionalization of C-H bonds and decarboxylative couplings are powerful strategies for constructing complex molecules from simple precursors.

Palladium-Catalyzed C-H Activation and Direct Carbonylation Strategies for Furan (B31954) and Thiophene (B33073) Derivatives

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of heteroaromatic compounds, including furans and thiophenes. researchgate.netmdpi.com This approach avoids the pre-functionalization of the heterocyclic rings, thus shortening synthetic sequences. The direct C-H carbonylation of furan and thiophene derivatives represents a highly efficient route to the corresponding carboxylic acids. rsc.orgrsc.org

Recent studies have demonstrated a novel catalytic carbonylation of thiophenes and furans using a palladium acetate (B1210297) [Pd(OAc)2] catalyst. rsc.orgresearchgate.net This method utilizes a carbon monoxide/carbon dioxide (CO/CO2) binary system, which was found to suppress the thermal decomposition of the active palladium species, a common challenge in such reactions. rsc.org The use of p-benzoquinone as an oxidant facilitates the regeneration of the active palladium catalyst, enabling catalytic turnover. rsc.orgresearchgate.net This strategy has been successfully applied to a range of substituted thiophenes and furans, affording the corresponding carboxylic acids in high yields. rsc.org For instance, the direct carbonylation of 2-substituted furans and thiophenes can regioselectively produce the corresponding 5-carboxylic acids.

| Substrate | Catalyst | Conditions | Product | Yield |

| 2-Ethylthiophene | Pd(OAc)2 (1 mol%) | CO/CO2, p-BQ, AcOH, 100°C | 5-Ethylthiophene-2-carboxylic acid | Quantitative |

| 3-Bromofuran | Pd(OAc)2 (15 mol%) | CO/CO2, p-BQ, AcOH, 70°C | 3-Bromofuran-2-carboxylic acid | 95% |

This table presents illustrative data based on findings for similar compounds. rsc.org

Decarboxylative Cross-Coupling Reactions for Extended π-Conjugation

Decarboxylative cross-coupling reactions provide an alternative pathway for the formation of C-C bonds, using carboxylic acids as readily available starting materials. This method is particularly useful for synthesizing biaryl and heterobiaryl compounds with extended π-conjugation. nih.gov In the context of furan derivatives, decarboxylative cross-couplings have been employed to synthesize 2,5-diaryl furans. organic-chemistry.org A key advantage of this approach is the ability to use carboxylic acids, which are often more accessible than the corresponding organohalides or organometallic reagents required for traditional cross-coupling reactions. nih.gov

For the synthesis of compounds like 5-(thiophen-2-yl)furan-2-carboxylic acid, a retrosynthetic approach could involve the decarboxylative coupling of a suitable thiophene carboxylic acid with a functionalized furan derivative. The reaction typically proceeds via a palladium-catalyzed mechanism, where the carboxylic acid is converted into an organometallic species in situ, which then participates in the cross-coupling reaction.

Transition Metal-Mediated Cross-Coupling Reactions for Arylation

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the construction of C-C bonds. The Suzuki-Miyaura and Negishi couplings are particularly prominent for the arylation of heterocyclic compounds.

Suzuki-Miyaura Cross-Coupling for Aryl-Furan/Thiophene Carboxylic Acids

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl and heterobiaryl compounds. libretexts.org It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. youtube.com This reaction is known for its mild reaction conditions and high tolerance of various functional groups. youtube.com

The synthesis of this compound can be readily achieved through a Suzuki-Miyaura coupling. A plausible route involves the coupling of 5-bromofuran-2-carboxylic acid (or its ester) with thiophene-2-boronic acid. nih.govnih.gov Alternatively, 2-bromothiophene (B119243) can be coupled with a furan-5-boronic acid derivative. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], in the presence of a base like potassium carbonate. nih.govmdpi.com

| Electrophile | Nucleophile | Catalyst | Base | Product |

| Pentyl 5-bromothiophene-2-carboxylate | Phenylboronic acid | Pd(PPh3)4 | K3PO4 | Pentyl 5-phenylthiophene-2-carboxylate |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Various arylboronic acids | Pd(PPh3)4 | K2CO3 | 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides |

This table showcases examples of Suzuki-Miyaura couplings on thiophene carboxylic acid derivatives. nih.govnih.gov

Negishi Coupling in the Preparation of Substituted Aryl Thiophenes

The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms C-C bonds between an organozinc compound and an organohalide. rsc.org Organozinc reagents are generally more reactive than organoboron compounds, which can be advantageous in certain cases. mdpi.com This method has been successfully applied to the synthesis of various substituted aryl thiophenes. mdpi.com

In a synthetic strategy towards this compound, a Negishi coupling could involve the reaction of a thienylzinc halide with a 5-halofuran-2-carboxylic acid derivative. The use of highly active palladium catalysts, such as those based on N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI-IPent), can significantly improve the efficiency of the coupling, especially with sterically hindered substrates. rsc.org

Functional Group Transformations and Ring Manipulations

Beyond the primary C-C bond-forming reactions, the synthesis of this compound and its analogs can also involve various functional group transformations and ring manipulations. For instance, a furan ring can be oxidatively cleaved to yield a carboxylic acid. osi.lvresearchgate.net This approach allows the furan moiety to serve as a masked carboxylic acid group.

Furthermore, the Paal-Knorr synthesis is a classic method for the construction of furan and thiophene rings from 1,4-dicarbonyl compounds. While not a direct method for coupling the two rings, it can be used to build one of the heterocyclic cores onto a pre-existing structure. For example, a suitably substituted 1,4-dicarbonyl precursor could be cyclized in the presence of a sulfur source like Lawesson's reagent or phosphorus pentasulfide to form the thiophene ring.

Functional group interconversions are also crucial. For example, an aldehyde group, which can be introduced via formylation reactions, can be subsequently oxidized to a carboxylic acid. The compound 5-(5-formylthiophen-2-yl)furan-2-carboxylic acid is a known derivative where one of the rings bears a formyl group that could potentially be oxidized. chemscene.com

Acylation Studies in the Thiophene and Furan Series Leading to Carboxylic Acids

Acylation reactions, particularly the Friedel-Crafts acylation, are fundamental methods for introducing acyl groups into aromatic and heteroaromatic rings, which can then be oxidized to yield carboxylic acids. However, the application of these methods to furan and thiophene requires careful consideration of the specific reactivity and stability of each heterocycle.

Furan is highly susceptible to polymerization under the acidic conditions typically employed in classical Friedel-Crafts acylations using strong Lewis acids like aluminum chloride (AlCl₃). This has led to the development of milder catalytic systems. For instance, direct acylation of furan and thiophene can be achieved using carboxylic acids in the presence of phosphorus pentoxide (P₄O₁₀). Another approach involves the use of zinc halides as catalysts, which are effective in smaller, catalytic amounts, thereby minimizing resinification and the formation of unwanted addition complexes. The use of acetic anhydride (B1165640) in the presence of a tin(IV) chloride (SnCl₄) or phosphoric acid (H₃PO₄) catalyst can also be employed for the acylation of these heterocycles.

Thiophene is generally more stable than furan under acidic conditions and can be acylated with greater ease. The resulting acetylthiophenes can serve as precursors to thiophene carboxylic acids. For example, 2-acetylthiophene (B1664040) can be oxidized to thiophene-2-carboxylic acid.

Table 1: Catalysts and Conditions for Acylation of Furan and Thiophene

| Heterocycle | Acylating Agent | Catalyst | Conditions | Product | Reference |

| Furan | Carboxylic Acids | P₄O₁₀ | - | Acylfuran | harvard.edu |

| Thiophene | Carboxylic Acids | P₄O₁₀ | - | Acylthiophene | harvard.edu |

| Furan | Acetic Anhydride | SnCl₄ | - | 2-Acetylfuran | sigmaaldrich.com |

| Thiophene | Acetic Anhydride | H₃PO₄ | - | 2-Acetylthiophene | sigmaaldrich.com |

| Thiophene | Organic carboxylic acid anhydrides or acyl halides | Zinc halide | Catalytic amounts | Acylthiophene | chemscene.com |

Intramolecular Cyclization and Decyclization Reactions in Furan and Thiophene Systems

Intramolecular cyclization reactions, particularly [4+2] cycloadditions like the Diels-Alder reaction, are powerful tools for the construction of complex polycyclic systems. The furan ring, due to its lower aromaticity, can act as a diene in such reactions. In contrast, thiophene is more aromatic and generally a poor diene in thermally induced cycloadditions.

The reactivity of thiophene in Diels-Alder reactions can be enhanced by introducing substituents on the sulfur atom, which disrupts the aromaticity of the ring. For example, thiophene S-oxides can participate as dienes. Alternatively, Lewis acids like aluminum chloride (AlCl₃) can promote the Diels-Alder reaction of thiophene with dienophiles like maleimide (B117702) derivatives at room temperature, with a preference for the exo adduct. chemscene.com

Furan-fused sultines have been synthesized and utilized as precursors for 3,4-dimethylidenefuran, a reactive diene, through the cheletropic elimination of sulfur dioxide (SO₂). These intermediates can then be trapped with various dienophiles to form [4+2] cycloadducts. mdpi.com The thermolysis of these sultines occurs at lower temperatures compared to the corresponding sulfolenes. mdpi.com

Table 2: Diels-Alder Reactions of Furan and Thiophene Derivatives

| Diene | Dienophile | Conditions | Product Type | Reference |

| 2,5-Dimethylfuran | N-(p-tolyl)maleimide | Toluene (B28343), 80 °C | exo cycloadduct | researchgate.net |

| Thiophene | Maleimide derivatives | AlCl₃, room temperature | exo cycloadduct | chemscene.com |

| Furan-fused sultine | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Benzene, 120-123 °C (sealed tube) | Bridged cycloadduct | mdpi.com |

Synthesis of Heterocyclic Ring Systems from Furan/Thiophene Carboxylic Acid Hydrazides

Furan and thiophene carboxylic acid hydrazides are versatile intermediates for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These hydrazides are typically prepared by the reaction of the corresponding carboxylic acid ester with hydrazine (B178648) hydrate.

For the synthesis of 1,3,4-oxadiazoles, the carboxylic acid hydrazide can be treated with carbon disulfide in the presence of a base to form a dithiocarbazate salt, which upon cyclization with reagents like iodine or potassium iodide/iodine mixture yields the corresponding oxadiazole-2-thiol. Alternatively, reaction with an aroyl chloride followed by dehydrative cyclization using reagents like phosphorus oxychloride (POCl₃) can yield 2,5-disubstituted 1,3,4-oxadiazoles.

The synthesis of 1,3,4-thiadiazoles can be achieved by reacting the carboxylic acid hydrazide with carbon disulfide and a base, followed by acidification to yield the dithiocarbazic acid, which is then cyclized. Another route involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300), which can then be cyclized.

1,2,4-Triazoles can be synthesized from the thiosemicarbazide intermediate by treatment with a base, which induces cyclization to the corresponding triazole-3-thiol.

Table 3: Synthesis of Heterocycles from Carboxylic Acid Hydrazides

| Starting Hydrazide | Reagent(s) | Heterocyclic Product | Reference |

| Furan-2-carboxylic acid hydrazide | 1. CS₂, KOH; 2. H⁺ | 5-(Furan-2-yl)-1,3,4-oxadiazole-2-thiol | researchgate.net |

| Furan-2-carboxylic acid hydrazide | 1. NH₄SCN, HCl; 2. KOH, H⁺ | 5-(Furan-2-yl)-4H-1,2,4-triazole-3-thiol | researchgate.net |

| 3-Chloro-1-benzothiophene-2-carboxylic acid hydrazide | 1. HCOOH; 2. P₂O₅, xylene | 2-(3-Chloro-1-benzothien-2-yl)-1,3,4-oxadiazole | wikipedia.org |

| 3-Chloro-1-benzothiophene-2-carboxylic acid hydrazide | 1. HCOOH; 2. P₂S₅, xylene | 2-(3-Chloro-1-benzothien-2-yl)-1,3,4-thiadiazole | wikipedia.org |

| 3-Chloro-1-benzothiophene-2-carboxylic acid hydrazide | 1. CS₂, KOH; 2. H₂NNH₂·H₂O; 3. NaOH | 5-(3-Chloro-1-benzothien-2-yl)-4H-1,2,4-triazole-3-thiol | wikipedia.orgnih.gov |

Methodological Challenges and Innovative Synthetic Strategies for Furan-Thiophene Hybrid Systems

The direct coupling of furan and thiophene rings to construct molecules like this compound is challenging due to the differing reactivities of the two heterocycles and the potential for side reactions. Traditional methods like Friedel-Crafts reactions are often not suitable for creating such bi-heterocyclic systems.

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have emerged as the most effective and versatile methods for the synthesis of furan-thiophene hybrids. These reactions allow for the regioselective formation of carbon-carbon bonds under relatively mild conditions.

A plausible and efficient route to this compound would involve a Suzuki-Miyaura cross-coupling reaction. This could be achieved by coupling a 5-halofuran-2-carboxylic acid derivative (e.g., methyl 5-bromofuran-2-carboxylate) with thiophene-2-boronic acid, or alternatively, by coupling a 2-halothiophene with a 5-boronic acid derivative of furan-2-carboxylic acid. The reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃) and in a suitable solvent system, often a mixture of an organic solvent like 1,4-dioxane (B91453) or toluene and water. Following the coupling reaction, a simple hydrolysis of the ester group would yield the desired carboxylic acid.

The Stille coupling, which involves the reaction of an organotin compound with an organic halide catalyzed by a palladium complex, is another powerful method for the synthesis of such systems. For example, 2-(tributylstannyl)thiophene (B31521) could be coupled with a 5-halofuran-2-carboxylic acid ester.

Table 4: Representative Conditions for Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-Thiophene/Furan Derivatives

| Halo-heterocycle | Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5-Bromothiophene-2-carboxylic acid derivatives | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 33-80.2 | researchgate.nettubitak.gov.trnih.gov |

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 25-76 | nih.govd-nb.info |

| 4-Tosyl-2(5H)-furanone | Thiophene-2-boronic acid | PdCl₂(PPh₃)₂ | KF | THF/H₂O | 60 | - |

Computational Chemistry and Theoretical Investigations of 5 Thiophen 2 Yl Furan 2 Carboxylic Acid

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary method for investigating the electronic characteristics of furan (B31954) and thiophene-containing compounds. These calculations allow for a detailed examination of reaction mechanisms and the nuances of electron distribution within the conjugated system.

The synthesis of molecules containing linked furan and thiophene (B33073) rings often involves metal-catalyzed cross-coupling reactions. For instance, the synthesis of thiophene-furan dimers can be achieved through catalyst-transfer polycondensation (CTP). This process involves the activation of a monomer, such as a brominated furan-thiophene molecule, using a Grignard reagent like i-PrMgCl·LiCl, followed by polymerization catalyzed by a nickel complex.

DFT calculations are instrumental in elucidating the mechanisms of such reactions. By modeling the reaction pathway, chemists can:

Identify Intermediates and Transition States: DFT can calculate the energies of various species along the reaction coordinate, helping to identify key intermediates and the high-energy transition states that connect them.

Analyze Catalyst Behavior: The role of the nickel catalyst, including the oxidative addition, transmetalation, and reductive elimination steps, can be modeled to understand its efficiency and selectivity.

Predict Regioselectivity: In molecules with multiple reactive sites, such as the thiophene-furan dimer, DFT can predict which position is more likely to be metalated by the Grignard reagent, a crucial factor in controlling the final polymer structure.

These theoretical insights guide the optimization of reaction conditions, leading to higher yields and more controlled synthesis of complex molecules like 5-(thiophen-2-yl)furan-2-carboxylic acid and its derivatives.

The this compound molecule features a conjugated system composed of a furan ring, a thiophene ring, and a carboxylic acid group. Both furan and thiophene are five-membered aromatic heterocycles. Their aromaticity arises from a planar ring of atoms with a continuous cycle of p-orbitals and a total of six π-electrons (Hückel's rule). In thiophene, one of the lone pairs on the sulfur atom participates in the aromatic sextet, which influences its chemical reactivity compared to benzene.

DFT calculations provide quantitative measures of aromaticity and electron distribution:

Electron Density Mapping: DFT can generate electron density maps that visualize the delocalization of π-electrons across the entire molecular framework, from the thiophene ring through the furan ring to the carboxylic acid group.

Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals the distribution of frontier electrons. For these types of conjugated systems, the HOMO and LUMO are typically delocalized over the π-system, which is crucial for their electronic and optical properties.

The interaction between the heteroatom's lone pair and the π-system of the ring is a key factor conferring aromatic character. This delocalization stabilizes the molecule and dictates its reactivity towards electrophilic and nucleophilic reagents.

Molecular Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Molecular modeling and QSAR are computational techniques used to predict the physical, chemical, and biological properties of molecules. These methods are particularly valuable in medicinal chemistry for designing new therapeutic agents.

Furthermore, these models can predict how the molecule interacts with other molecules, such as biological macromolecules or solvent molecules. Studies on similar systems, like the complexes formed between furan or thiophene and formic acid, provide insight into the specific noncovalent interactions involved.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (from the -OH group) and acceptor (from the C=O oxygen). It can form strong intermolecular hydrogen bonds with itself, leading to dimers in the solid state, or with biological targets like amino acid residues in an enzyme's active site.

π-π Stacking: The flat, aromatic surfaces of the furan and thiophene rings can interact with other aromatic systems through π-π stacking forces.

Symmetry-adapted perturbation theory (SAPT) analysis on model complexes reveals that electrostatic forces are often the dominant stabilizing interaction, with dispersion forces also playing a significant role, particularly for the more polarizable thiophene ring.

Table 1: Potential Intermolecular Interactions in this compound

| Interaction Type | Description | Donor/Acceptor Groups in Molecule |

|---|---|---|

| Hydrogen Bond | Strong electrostatic interaction between a hydrogen atom on an electronegative atom (donor) and another electronegative atom (acceptor). | Donor: Carboxylic -OHAcceptor: Carbonyl O, Furan O |

| π-π Stacking | Noncovalent interaction between the electron clouds of aromatic rings. | Furan Ring, Thiophene Ring |

| C-H···O Interaction | A weak form of hydrogen bonding between a C-H bond and an oxygen atom. | Donor: Ring C-HAcceptor: Carbonyl O, Furan O |

| Halogen Bonding | (If substituted) Interaction involving a halogen atom as an electrophilic species. | N/A for parent compound |

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a compound with its biological activity. In this approach, the structure is represented by a set of numerical values called "descriptors," which can be calculated using computational methods.

For furan and thiophene derivatives, DFT and other quantum-chemical methods are used to calculate a variety of electronic and structural descriptors. These descriptors quantify aspects of the molecule's properties that may be relevant to its biological function.

| Electronegativity | χ | The ability of a molecule to attract electrons. | General reactivity. |

In studies of related furan and thiophene amide derivatives, these types of structural parameters have been successfully used to build regression models that correlate with antiproliferative activity (expressed as LD50). By establishing a statistically significant relationship, these QSAR models can be used to predict the biological activity of new, unsynthesized derivatives and to understand the key molecular features responsible for their therapeutic effects.

Applications in Materials Science and Polymer Chemistry Involving 5 Thiophen 2 Yl Furan 2 Carboxylic Acid

Development of Conductive Polymers and Optoelectronic Materials Utilizing the Conjugated System

The conjugated system formed by the linked thiophene (B33073) and furan (B31954) rings in 5-(thiophen-2-yl)furan-2-carboxylic acid is central to its potential in conductive polymers and optoelectronic materials. Thiophene-based conjugated polymers are among the most extensively studied organic semiconductors due to their industrial applications in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic cells (OPVs). The incorporation of a furan ring in conjunction with thiophene can further tune the electronic and optical properties of the resulting polymers.

Research into alternating furan-thiophene copolymers has shown that these materials can be synthesized to create π-conjugated frameworks. acs.orgnih.gov While the polymerization of furan-containing monomers can sometimes be challenging due to extensive aggregation, leading to lower molecular weights, the resulting polymers are of significant interest. acs.org The combination of furan and thiophene units in a polymer backbone can influence the material's backbone planarity and solid-state packing, which are crucial for efficient charge transport. acs.org For instance, theoretical studies on short-chain thiophene-furan oligomers have shown that the sequencing of the units affects the torsion angles between the rings, with some arrangements leading to a more planar structure, which can be beneficial for creating ordered films. arxiv.org

The optical properties of thiophene-furan systems are also of note. A theoretical study of thiophene-furan oligomers calculated the first optical transitions to be around 3 eV for tetramers, indicating their potential for photovoltaic applications. arxiv.org Furthermore, the substitution of a furan ring into a thiophene-based oligomer has been shown to result in superior optical properties, including excellent gain and dual gain-narrowing emission in the yellow region of the spectrum, making such materials suitable for organic lasing applications. rsc.org Polyfuran itself has demonstrated unique features such as higher fluorescence, lower polarizability, and improved solubility compared to polythiophene, suggesting that copolymers could offer a beneficial combination of properties. researchgate.net The electrochemical behavior of furan-thiophene copolymers has also been investigated, revealing that their redox properties can be controlled, which is essential for their application in electronic devices. researchgate.net

While direct studies on polymers synthesized from this compound are limited in publicly available research, the data from related thiophene-furan copolymers provide a strong indication of their potential in optoelectronic applications.

Table 1: Optoelectronic Properties of a Furan-Substituted Thiophene/Phenylene Co-Oligomer

| Property | Value |

|---|---|

| Optical Band Gap (Eopt) | 2.28 eV |

| Photoluminescence Quantum Yield (PLQY) | 29% |

| Hole Mobility | ~0.7 cm2 V-1 s-1 |

| Electron Mobility | ~0.1 cm2 V-1 s-1 |

Data sourced from a study on 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan. rsc.org

Role as Versatile Building Blocks in the Construction of Complex Organic and Polymer Architectures

Heterocyclic compounds, including those containing thiophene and furan, are fundamental building blocks in the synthesis of a wide array of functional polymers. numberanalytics.com this compound, with its distinct thiophene, furan, and carboxylic acid functionalities, serves as a versatile monomer for constructing complex organic and polymer architectures. The carboxylic acid group, in particular, opens up numerous avenues for polymerization and functionalization. numberanalytics.com

The carboxylic acid moiety allows for the synthesis of polyesters and polyamides through condensation reactions, introducing the rigid and electronically active thiophene-furan unit into the polymer backbone. rsc.org This can be used to create polymers with tailored thermal and mechanical properties. Furthermore, the carboxylic acid group can be used to functionalize surfaces or to direct the self-assembly of polymers through hydrogen bonding. researchgate.net

The synthesis of copolymers is a key strategy for modulating polymer properties, and monomers like this compound can be copolymerized with other monomers to achieve desired characteristics. For example, copolymers of furan with pyrrole (B145914) or thiophene have been synthesized to enhance the stability of polyfuran. uark.educore.ac.uk The use of catalyst-transfer polycondensation has been explored for the synthesis of alternating furan-thiophene copolymers, demonstrating a method to create well-defined polymer sequences. acs.orgnih.gov

The development of multicomponent polymerization techniques further expands the utility of such building blocks, allowing for the creation of complex heterocyclic polymers with high efficiency and atom economy. rsc.org These advanced synthetic methods can leverage the reactivity of the different components of this compound to produce materials with specific photophysical, mechanical, and electronic properties for a range of applications, from organic photovoltaics to biomedical materials. rsc.org

Exploration of Heterocyclic Acid Derivatives in Tailoring Specific Material Properties (e.g., Thermal Stability, Hydrogen Bonding Networks)

The presence of both heterocyclic rings and a carboxylic acid group in this compound provides a powerful tool for tailoring the properties of the resulting polymers. The inherent characteristics of the thiophene and furan rings, combined with the potential for strong intermolecular interactions via the carboxylic acid, allow for fine-tuning of properties such as thermal stability and the formation of hydrogen bonding networks.

Thermal Stability:

Aromatic and heterocyclic polymers are known for their high thermal stability. researchgate.netmsstate.edu The thermal stability of polymers containing furan and thiophene rings is influenced by the nature of the heterocyclic ring itself. For instance, studies on poly(p-phenylenebenzobisoxazole) (PBO) and poly(p-phenylenebenzobisthiazole) (PBZT) fibers, which contain oxazole (B20620) (an oxygen-containing heterocycle like furan) and thiazole (B1198619) (a sulfur-containing heterocycle like thiophene) rings respectively, have shown that the PBO fibers with C-O linkages exhibit substantially higher thermal stability compared to PBZT with C-S linkages. researchgate.net This suggests that the oxygen-containing furan ring may impart different thermal characteristics compared to the sulfur-containing thiophene ring in a polymer backbone. Modified chitosan (B1678972) with heterocyclic aromatic dyes also showed that the nature of the heterocycle influenced thermal resistance. mdpi.com

Hydrogen Bonding Networks:

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and its incorporation into a polymer can have a profound impact on the material's properties. numberanalytics.comresearchgate.net Hydrogen bonding can influence solubility, crystallinity, and mechanical properties. In conjugated polymers, hydrogen bonding has been used to enhance charge mobility by promoting π-π stacking and to introduce self-healing and stretchability for wearable electronics. researchgate.netchalmers.se

The introduction of carboxylic acid groups can significantly enhance intermolecular interactions, leading to improved order and crystallinity in the solid state. researchgate.net However, in some cases, strong intramolecular hydrogen bonding can compete with intermolecular interactions, leading to different material properties. For example, in poly(ester amide)s, it has been observed that the oxygen heteroatom in a furan ring can act as a hydrogen bond acceptor, leading to the formation of intramolecular hydrogen bonds with amide hydrogens. This competition with intermolecular hydrogen bonding can result in a suppressed melting temperature and increased solubility. researchgate.net The ability to form robust intramolecular double hydrogen bonds has also been observed in polymers with side-chain carboxyl groups in aqueous solutions. mdpi.com The interplay between the heterocyclic rings and the carboxylic acid group in polymers derived from this compound would therefore be a key factor in controlling the final material properties.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(p-phenylenebenzobisoxazole) (PBO) |

| Poly(p-phenylenebenzobisthiazole) (PBZT) |

| Chitosan |

Future Directions and Emerging Research Avenues for 5 Thiophen 2 Yl Furan 2 Carboxylic Acid

Rational Design and Synthesis of Novel Derivatives with Enhanced Selectivity and Potency for Biological Targets

The core structure of 5-(Thiophen-2-yl)furan-2-carboxylic acid serves as a valuable starting point for the rational design of new biologically active molecules. The furan (B31954) and thiophene (B33073) rings are considered important pharmacophores, and slight modifications to their substitution patterns can lead to significant changes in biological activity. researchgate.netnih.gov Future research will focus on creating a library of derivatives by introducing diverse functional groups onto this scaffold. The goal is to enhance the potency and selectivity of these compounds for specific biological targets, such as enzymes or receptors. nih.gov

The process of searching for optimal drug structures involves various methods, including drug design and combinatorial synthesis. mdpi.com For instance, the synthesis of various amide derivatives of 2-furanocarboxylic and 2-thiophenecarboxylic acids has been a strategy to explore new anticancer agents. mdpi.com By creating analogues and studying their structure-activity relationships (SAR), researchers can identify key structural features responsible for therapeutic effects. This knowledge allows for the targeted synthesis of second-generation compounds with improved pharmacological profiles. For example, novel thiophene/furan-1,3,4-oxadiazole carboxamides have been designed as potent succinate (B1194679) dehydrogenase (SDH) inhibitors for potential use as fungicides, demonstrating the power of targeted design. nih.gov

Table 1: Examples of Bioactive Furan and Thiophene Derivatives and Their Targets This table is interactive and can be sorted by clicking on the column headers.

| Compound Class | Target/Activity | Rationale for Design | Reference |

|---|---|---|---|

| Amide derivatives of furan/thiophene | Antiproliferative (Anticancer) | Modification of the carboxylic acid moiety to explore interactions with biological macromolecules. | mdpi.com |

| Thiophene/furan-1,3,4-oxadiazole carboxamides | Succinate Dehydrogenase (SDH) Inhibitors (Fungicides) | Combining known pharmacophores (thiophene, furan, oxadiazole) to target a specific enzyme. | nih.gov |

| General Furan Derivatives | Anti-inflammatory, Anticancer, Analgesic | The furan ring is a known scaffold in many approved drugs, prompting further exploration. | researchgate.net |

| Thiophene-based agents | Antimicrobial (Drug-resistant bacteria) | The thiophene ring is present in numerous pharmacologically important compounds, used as a scaffold for new antibiotics. | nih.gov |

Integration of Advanced Spectroscopic and Imaging Techniques for In-Depth Mechanistic Understanding

A deep understanding of the molecular structure, reactivity, and interaction mechanisms of this compound and its derivatives is crucial for their development. Future research will increasingly rely on the integration of advanced analytical techniques. Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, combined with quantum chemical calculations like Density Functional Theory (DFT), are powerful tools for investigating the vibrational properties and molecular structure of these compounds.

X-ray crystallography will remain essential for unambiguously determining the three-dimensional arrangement of atoms in solid-state derivatives, providing critical insights into intermolecular interactions. nih.gov Furthermore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy will be vital for structural elucidation in solution and for studying dynamic processes. These experimental methods, when coupled with computational modeling, can illuminate reaction pathways, transition states, and the subtle electronic effects that govern the compound's behavior and its binding to biological targets.

Application of Machine Learning and Artificial Intelligence for Predictive Modeling in Synthesis and Biological Activity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel derivatives. Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to correlate the chemical structure of compounds with their biological effects. nih.gov By developing robust QSAR models, researchers can predict the activity of virtual compounds before they are synthesized, saving significant time and resources. mdpi.comnih.gov

Machine learning algorithms can be trained on existing data from furan and thiophene derivatives to identify complex patterns that are not apparent through traditional analysis. chemrxiv.org These models can predict not only biological activity but also physicochemical properties and potential toxicity. nih.govchemrxiv.org In the realm of synthesis, AI tools are emerging that can predict retrosynthetic pathways, helping chemists devise more efficient routes to target molecules. Furthermore, molecular docking and molecular dynamics simulations, which are forms of computational modeling, can predict how a designed molecule will bind to a protein target, providing a rational basis for prioritizing synthetic candidates. nih.gov

Table 2: Computational and AI-Driven Approaches in Derivative Development This table is interactive and can be sorted by clicking on the column headers.

| Technique | Application | Purpose | Reference |

|---|---|---|---|

| QSAR | Biological Activity Prediction | Correlate molecular descriptors with activity to predict potency of new compounds. | nih.gov |

| Machine Learning | Database Screening & Prediction | Identify novel, active compounds from large virtual libraries; predict properties. | chemrxiv.org |

| Molecular Docking | Binding Mode Analysis | Simulate the interaction between a derivative and its biological target (e.g., an enzyme). | nih.gov |

| Retrosynthesis Prediction | Synthesis Planning | Propose efficient chemical pathways for synthesizing target molecules. | |

| DFT Calculations | Structural & Mechanistic Analysis | Calculate electronic properties and energies to understand molecular stability and reactivity. |

Development of Sustainable and Green Chemistry Methodologies for Production

The chemical industry is undergoing a significant shift towards more environmentally friendly processes. Future research on this compound will prioritize the development of sustainable and green production methods. This aligns with the extensive work being done on related bio-based platform chemicals like 2,5-furandicarboxylic acid (FDCA). A key goal is to move away from petroleum-based starting materials and instead utilize renewable biomass.

Green chemistry approaches will focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption. This includes the development of metal-free catalytic systems, which offer an alternative to expensive and potentially toxic heavy metal catalysts. Another promising avenue is the use of carbon dioxide (CO2) as a C1 source for carboxylation reactions, representing an atom-efficient strategy for creating carboxylic acids from simpler precursors.

Exploration of New Catalytic Systems for Chemo- and Regioselective Functionalization

The ability to precisely and selectively add new functional groups to specific positions on the furan and thiophene rings is essential for creating diverse derivatives. A major area of future research will be the exploration of novel catalytic systems that can achieve high chemo- and regioselectivity. Palladium-catalyzed cross-coupling and direct C-H arylation reactions have already proven effective for functionalizing furan and thiophene rings. Future work will aim to expand the scope of these reactions and develop catalysts that operate under milder conditions with lower loadings.

Transition metals such as ruthenium, iron, and copper are also being investigated for their unique catalytic properties in C-H functionalization reactions. The development of single-atom catalysts represents a cutting-edge approach that could offer unprecedented activity and selectivity. These advanced catalytic methods will provide chemists with a more powerful toolkit for the controlled modification of the this compound scaffold, enabling the synthesis of highly complex and tailored molecules.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 5-(Thiophen-2-yl)furan-2-carboxylic acid?

- Methodological Answer : A common approach involves coupling thiophene and furan derivatives via cross-catalytic reactions. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using nucleophilic substitution under basic conditions (e.g., NaOH or K₂CO₃) to facilitate ether or ester bond formation . For this compound, a similar strategy could involve reacting thiophene-2-carboxylic acid derivatives with furan precursors in the presence of a palladium or copper catalyst. Purification typically involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity by identifying proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm for thiophene and furan rings) .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the carboxylic acid) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. What are the critical safety protocols for handling this compound in the laboratory?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Store in airtight containers away from strong oxidizers, acids, or bases to avoid hazardous reactions (e.g., decomposition to CO, CO₂, or sulfur oxides) .

Advanced Research Questions

Q. How can reaction yields be optimized for synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Ru or Pd) for cross-coupling efficiency. For instance, ruthenium catalysts enable regioselective C–H activation in heterocycles .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .

- Temperature Control : Reactions at 80–100°C improve kinetics without promoting side reactions .

Q. How can researchers resolve contradictions in reported biological activities of thiophene-furan hybrids?

- Methodological Answer :

- Comparative Assays : Conduct parallel in vitro studies (e.g., anti-inflammatory or antimicrobial assays) using standardized protocols to minimize variability .

- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., Cl, OCH₃) on the thiophene/furan rings and compare IC₅₀ values. For example, 4,5-diaryl thiophene derivatives show enhanced anti-inflammatory activity due to electron-withdrawing groups .

Q. What strategies mitigate hazardous byproduct formation during synthesis?

- Methodological Answer :

- Byproduct Analysis : Use HPLC or GC-MS to identify impurities (e.g., sulfur oxides or unreacted monomers) .

- Green Chemistry Approaches : Replace toxic solvents with ionic liquids or water-based systems to reduce environmental hazards .

- Catalyst Recycling : Employ heterogeneous catalysts (e.g., immobilized Pd nanoparticles) to minimize waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.